2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride involves multiple steps. One common method includes the reaction of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene with 4-(2-chloroethoxy)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperidine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenyl rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of selective estrogen receptor modulators.
Biology: The compound is studied for its effects on cellular pathways and gene expression related to estrogen receptors.
Medicine: It is used in clinical research for the treatment of osteoporosis and breast cancer prevention.
Industry: The compound is utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride involves its binding to estrogen receptors. It acts as an estrogen agonist in bone tissue, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, thereby reducing the risk of estrogen-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Clomiphene: Used in the treatment of infertility by inducing ovulation.
Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.
Uniqueness
2-(Piperidinyl)ethoxy-phenyl-methanone hydrochloride is unique due to its dual action as both an estrogen agonist and antagonist, making it particularly effective in treating osteoporosis while also reducing the risk of breast cancer .
Properties
IUPAC Name |
2-piperidin-1-ylethyl benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(13-7-3-1-4-8-13)17-12-11-15-9-5-2-6-10-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWWHKWWOFAXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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